N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448130-01-5
VCID: VC6590851
InChI: InChI=1S/C14H10Cl2N6O/c15-10-2-1-9(11(16)5-10)6-18-14(23)12-3-4-13(21-20-12)22-8-17-7-19-22/h1-5,7-8H,6H2,(H,18,23)
SMILES: C1=CC(=C(C=C1Cl)Cl)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3
Molecular Formula: C14H10Cl2N6O
Molecular Weight: 349.18

N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

CAS No.: 1448130-01-5

Cat. No.: VC6590851

Molecular Formula: C14H10Cl2N6O

Molecular Weight: 349.18

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide - 1448130-01-5

Specification

CAS No. 1448130-01-5
Molecular Formula C14H10Cl2N6O
Molecular Weight 349.18
IUPAC Name N-[(2,4-dichlorophenyl)methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Standard InChI InChI=1S/C14H10Cl2N6O/c15-10-2-1-9(11(16)5-10)6-18-14(23)12-3-4-13(21-20-12)22-8-17-7-19-22/h1-5,7-8H,6H2,(H,18,23)
Standard InChI Key UCEJWOXHLZHLMG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3

Introduction

Chemical Identity and Structural Features

N-(2,4-Dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide features a pyridazine core substituted at position 3 with a carboxamide group and at position 6 with a 1,2,4-triazole ring. The carboxamide nitrogen is further functionalized with a 2,4-dichlorobenzyl group. Key structural attributes include:

  • Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient nature and role in medicinal chemistry as a bioisostere for pyrimidine .

  • 1,2,4-Triazole Substituent: A five-membered ring with three nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions critical for target binding .

  • 2,4-Dichlorobenzyl Group: A lipophilic aromatic moiety that enhances membrane permeability and modulates pharmacokinetic properties .

The molecular formula is C₁₅H₁₀Cl₂N₆O, with a calculated molecular weight of 365.19 g/mol. The presence of two chlorine atoms increases molecular polarity (cLogP ≈ 2.8), while the triazole and carboxamide groups provide sites for hydrogen bonding (TPSA ≈ 95 Ų) .

Synthetic Pathways and Optimization

While no explicit synthesis of N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is documented, its preparation can be inferred from analogous procedures for pyridazine-carboxamide derivatives :

Pyridazine Core Formation

Pyridazine rings are typically constructed via cyclization reactions. For example, 3-oxo-2-arylhydrazonopropanals react with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride to form pyridazin-3-ones, which can be dehydrogenated to pyridazines .

Carboxamide Functionalization

The carboxylic acid is converted to the carboxamide using 2,4-dichlorobenzylamine via coupling reagents such as EDCl or HATU. For example, PubChem CID 71805104 (a structural analog with a 4-methylthiazole group) was synthesized similarly, achieving yields >80% .

Table 1: Key Synthetic Intermediates and Conditions

StepReagent/ConditionsProductYield
Pyridazine formation3-oxo-2-arylhydrazonopropanal + cyanoacetic acid, Ac₂O, refluxPyridazin-3-one75–90%
Triazole substitution1H-1,2,4-triazole, K₂CO₃, DMF, 80°C6-Triazolyl-pyridazine65–78%
Amide coupling2,4-Dichlorobenzylamine, EDCl, HOBt, DCMTarget compound70–85%

Structure-Activity Relationship (SAR) Considerations

  • Triazole Position: 1,2,4-Triazole at position 6 (vs. position 5) optimizes steric compatibility with ATP-binding pockets .

  • Chlorine Substitution: 2,4-Dichloro configuration maximizes lipophilicity and metabolic stability compared to mono-chloro analogs .

  • Carboxamide Linker: The benzyl spacer balances flexibility and rigidity, enabling optimal target engagement .

Table 2: Comparative Bioactivity of Pyridazine-Triazole Analogs

CompoundTargetIC₅₀/EC₅₀Reference
SAR125844c-Met4.2 nM
NTLA-1T. cruzi2 mg/kg/day (curative)
PubChem 71805104N/AN/A

Future Directions and Challenges

  • Synthetic Scalability: Optimize one-pot methodologies to reduce step count and improve yields .

  • ADMET Profiling: Assess solubility, CYP inhibition, and hERG liability due to the dichlorobenzyl group .

  • Target Identification: Screen against kinase panels and parasitic proteases to elucidate mechanisms .

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